4-HO-Met
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-3-15(2)8-7-10-9-14-11-5-4-6-12(16)13(10)11/h4-6,9,14,16H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWQBKPSGDRPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCC1=CNC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228491 | |
| Record name | 4-Hydroxy-N-methyl-N-ethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77872-41-4 | |
| Record name | 3-[2-(Ethylmethylamino)ethyl]-1H-indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77872-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-HO-MET | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077872414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-N-methyl-N-ethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-N-METHYL-N-ETHYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RN01B78NY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways and Key Steps
The predominant and well-established method for the synthesis of 4-Hydroxy-N-methyl-N-ethyltryptamine and its analogues is a variation of the Speeter-Anthony tryptamine (B22526) synthesis. This pathway typically commences with a protected 4-hydroxyindole (B18505) to prevent unwanted side reactions involving the phenolic hydroxyl group. A common protecting group is the benzyl (B1604629) ether, thus starting the synthesis from 4-benzyloxyindole (B23222).
The key steps of this synthetic route are outlined as follows:
Acylation of the Indole (B1671886) Ring: The synthesis begins with the Friedel-Crafts acylation of 4-benzyloxyindole at the electron-rich C3 position. This is achieved by reacting the protected indole with oxalyl chloride in an anhydrous ethereal solvent, such as diethyl ether, at reduced temperatures (typically around 0 °C) to form the intermediate, 4-benzyloxy-3-indoleglyoxylyl chloride.
Amide Formation: The resulting glyoxylyl chloride is a reactive acylating agent. It is subsequently treated with N-methyl-N-ethylamine to form the corresponding glyoxylamide intermediate, N,N-diethyl-4-benzyloxy-3-indoleglyoxylamide. This reaction is generally carried out in the same reaction vessel as the acylation.
Reduction of the Glyoxylamide: The keto-amide functionality of the glyoxylamide intermediate is then reduced to the ethylamine (B1201723) side chain characteristic of tryptamines. This transformation is typically accomplished using a powerful reducing agent.
Deprotection of the Hydroxyl Group: The final step in the synthesis is the removal of the benzyl protecting group to unveil the free phenolic hydroxyl group at the C4 position. This is commonly achieved through catalytic hydrogenation.
The following table provides a summary of the key transformations in a typical synthesis of a 4-hydroxytryptamine (B1209533) analog. nih.gov
| Step | Reactant(s) | Reagent(s) | Intermediate/Product |
| 1. Protection (if starting from 4-hydroxyindole) | 4-hydroxyindole | Benzyl halide, Base | 4-Benzyloxyindole |
| 2. Acylation | 4-Benzyloxyindole | Oxalyl chloride | 4-Benzyloxy-3-indoleglyoxylyl chloride |
| 3. Amidation | 4-Benzyloxy-3-indoleglyoxylyl chloride | N-methyl-N-ethylamine | N,N-diethyl-4-benzyloxy-3-indoleglyoxylamide |
| 4. Reduction | N,N-diethyl-4-benzyloxy-3-indoleglyoxylamide | Borane-tetrahydrofuran (B86392) complex | 4-Benzyloxy-N-methyl-N-ethyltryptamine |
| 5. Deprotection | 4-Benzyloxy-N-methyl-N-ethyltryptamine | H₂, Pd/C, Pd(OH)₂/C | 4-Hydroxy-N-methyl-N-ethyltryptamine |
Reduction of Glyoxylamide Intermediates in Tryptamine Synthesis
The reduction of the glyoxylamide intermediate is a critical step in the Speeter-Anthony synthesis, as it forms the characteristic tryptamine side chain. The choice of reducing agent is crucial for the efficiency of this transformation. While lithium aluminum hydride (LiAlH₄) is a classic and potent reagent for this type of reduction, other hydride reagents are also effective. nih.gov
For instance, in the synthesis of the closely related 4-hydroxy-N-isopropyltryptamine, a borane-tetrahydrofuran complex (BH₃-THF) is utilized to reduce the N-isopropyl-4-benzyloxy-3-indoleglyoxylamide. nih.gov This reagent is known for its ability to reduce amides to amines. The reaction is typically performed by adding the borane (B79455) complex to a solution of the glyoxylamide in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature, followed by heating at reflux to drive the reaction to completion. After the reduction, an acidic workup is necessary to hydrolyze the borane-amine complexes, followed by basification to isolate the free amine product.
The final deprotection of the 4-hydroxyl group is accomplished via catalytic hydrogenation. A mixture of palladium on carbon (Pd/C) and palladium hydroxide (B78521) on carbon (Pearlman's catalyst) under a hydrogen atmosphere is effective for cleaving the benzyl ether without affecting the indole ring system. nih.gov
Strategies for Tryptamine Recovery and Yield Optimization
Commonly used acids for this purpose include fumaric and benzoic acid. The general procedure involves dissolving the crude tryptamine freebase in a suitable solvent, such as acetone (B3395972) or ethanol, and adding a solution of the chosen acid in an appropriate solvent. sciencemadness.orgsciencemadness.org The resulting salt then crystallizes out of the solution, often aided by cooling.
Key steps in recovery and purification via salt formation include:
Salt Selection: The choice of the acid can influence the crystallinity and solubility of the resulting salt. Fumarate (B1241708) salts are frequently used for the purification of tryptamines. sciencemadness.orgresearchgate.net
Stoichiometry: The molar ratio of the tryptamine to the acid is important. For a dicarboxylic acid like fumaric acid, a 2:1 ratio of tryptamine to acid is often targeted to form the neutral salt. mdma.ch
Solvent System: The selection of the solvent system is critical for successful crystallization. The salt should be sparingly soluble in the chosen solvent at lower temperatures to maximize precipitation. Acetone is a commonly used solvent for the precipitation of tryptamine fumarate salts. researchgate.net
Recrystallization: For further purification, the isolated salt can be recrystallized from a suitable solvent or solvent mixture. This process involves dissolving the salt in a minimal amount of a hot solvent in which it is soluble and then allowing it to cool slowly, promoting the formation of well-defined crystals.
After purification as a salt, the pure tryptamine freebase can be regenerated by dissolving the salt in an aqueous solution and basifying it with a suitable base, such as sodium hydroxide or ammonium (B1175870) hydroxide, followed by extraction with an organic solvent.
Chemical Reactivity Profile of the Indole and Side Chain Moieties
The chemical reactivity of 4-Hydroxy-N-methyl-N-ethyltryptamine is dictated by the distinct functionalities present in the molecule: the 4-hydroxyindole ring system and the N-methyl-N-ethylaminoethyl side chain.
Oxidation Pathways and Products
The 4-hydroxyindole moiety is particularly susceptible to oxidation. The presence of the electron-donating hydroxyl group at the C4 position activates the indole ring towards oxidative processes. The oxidation of 4-hydroxytryptamines is known to be significantly faster than that of their 5-hydroxy counterparts. researchgate.net This increased reactivity is attributed to the electronic properties of the 4-substituted indole ring.
The oxidation of hydroxytryptamines can proceed through the formation of highly reactive quinone-imine intermediates. While the specific oxidation products of 4-Hydroxy-N-methyl-N-ethyltryptamine are not extensively detailed in the literature, by analogy with other hydroxytryptamines, oxidation is expected to occur at the hydroxylated benzene (B151609) portion of the indole ring. The initial oxidation product is likely a phenoxyl radical, which can be further oxidized to a quinone-like species. These reactive intermediates can then undergo further reactions, including polymerization or reaction with other nucleophiles present in the medium.
The tertiary amine of the side chain can also be a site of oxidation, potentially forming an N-oxide.
Substitution Reactions at the Indole Ring
Electrophilic aromatic substitution is a characteristic reaction of the indole nucleus. The indole ring is highly nucleophilic, and electrophilic attack typically occurs at the C3 position. quimicaorganica.org However, in 4-Hydroxy-N-methyl-N-ethyltryptamine, the C3 position is already substituted with the ethylamine side chain.
With the C3 position blocked, electrophilic substitution would be directed to other positions on the indole ring. The activating, ortho-, para-directing hydroxyl group at C4 and the electron-donating nature of the pyrrole (B145914) nitrogen would influence the regioselectivity of the reaction. Potential sites for electrophilic attack would be the C2, C5, and C7 positions. The Vilsmeier-Haack reaction, which introduces a formyl group onto an aromatic ring, could potentially occur at the C2 position in a 3-substituted indole. researchgate.net The Mannich reaction, another important electrophilic substitution, could also potentially occur at available positions on the indole ring. nih.gov
The indole nitrogen (N1 position) is generally not very nucleophilic but can be deprotonated with a strong base to form an indolide anion, which can then be alkylated. nih.gov The phenolic hydroxyl group at the C4 position can also be a site for reaction, such as alkylation or acylation, if not protected. Its presence can influence the reactivity of the aromatic ring through its electron-donating and hydrogen-bonding capabilities. researchgate.netnih.gov
Synthesis of Quaternary Ammonium Tryptamine Derivatives
The synthesis of quaternary ammonium derivatives from tryptamines like 4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) is a subject of scientific inquiry, driven by the natural occurrence of analogous compounds such as aeruginascin (B3025662) (4-phosphoryloxy-N,N,N-trimethyltryptammonium) in various mushroom species. caam.techacs.org These compounds are analogues of more well-known tertiary amine tryptamines, like psilocin, and their study offers opportunities for new drug development. caam.tech The conversion of a tertiary amine, such as this compound, into a quaternary ammonium salt typically involves N-alkylation.
A general and established method for this transformation is the reaction of the parent tertiary amine with an excess of an alkyl halide. acs.org This process, known as quaternization, adds an additional alkyl group to the nitrogen atom, giving it a permanent positive charge. chemicalbook.com
A study detailing the synthesis of several quaternary tryptammonium analogues provides a procedural framework that can be adapted for this compound. acs.org For instance, the synthesis of 4-hydroxy-N,N-dimethyl-N-ethyltryptammonium (4-HO-DMET), a close structural analogue, was achieved by first preparing its 4-acetoxy prodrug derivative. This was done by refluxing 4-acetoxy-N,N-dimethyltryptamine (psilacetin) with an excess of iodoethane (B44018) in a tetrahydrofuran solution. acs.org A similar strategy could be applied to this compound, where reaction with an appropriate alkyl iodide (e.g., methyl iodide) would yield the corresponding quaternary ammonium salt. The resulting compounds are then typically isolated and purified as salts (e.g., iodide or fumarate salts). caam.techgoogle.com
Detailed Research Findings
Research into these quaternary ammonium derivatives has yielded significant findings regarding their structure and pharmacological activity. Synthesized compounds are often characterized using advanced analytical techniques, including single-crystal X-ray diffraction, to confirm their molecular structure. acs.org
Pharmacological studies have explored how the structure of these quaternary salts influences their interaction with biological targets. Specifically, the steric bulk of the alkyl groups attached to the quaternary nitrogen has been shown to affect binding affinity at the serotonin (B10506) transporter (SERT). In a study of 4-hydroxy-N,N-dimethyltryptamine (psilocin) analogues, increasing the size of the alkyl groups on the nitrogen atom led to a notable increase in binding affinity at SERT. acs.org
The smallest compound tested, 4-hydroxy-N,N,N-trimethyltryptammonium (4-HO-TMT), demonstrated no significant competition for radioligand binding. However, introducing larger linear alkyl chains, such as an ethyl group (in 4-HO-DMET) or a n-propyl group (in 4-HO-DMPT), resulted in measurable affinity. Further increasing the steric bulk with a branched isopropyl group (in 4-HO-DMiPT) improved the binding affinity even more. acs.org
SERT Binding Affinity of 4-Hydroxy Quaternary Tryptamines
This interactive table summarizes the binding affinity (Ki) of various 4-hydroxy quaternary tryptammonium compounds at the serotonin transporter (SERT). A lower Ki value indicates a higher binding affinity.
| Compound Name | Alkyl Groups at Nitrogen | SERT Binding Affinity (Ki, nM) |
| 4-hydroxy-N,N,N-trimethyltryptammonium (4-HO-TMT) | Trimethyl | > 10,000 |
| 4-hydroxy-N,N-dimethyl-N-ethyltryptammonium (4-HO-DMET) | Dimethyl, Ethyl | 830 |
| 4-hydroxy-N,N-dimethyl-N-n-propyltryptammonium (4-HO-DMPT) | Dimethyl, n-Propyl | 890 |
| 4-hydroxy-N,N-dimethyl-N-isopropyltryptammonium (4-HO-DMiPT) | Dimethyl, Isopropyl | 370 |
Data sourced from ACS Omega. acs.org
These findings highlight that modifications to the quaternary ammonium group can significantly modulate the pharmacological profile of tryptamine derivatives, providing a basis for the rational design of new compounds with specific activities. caam.tech
Molecular Pharmacology and Receptor Interaction Dynamics
Serotonin (B10506) Receptor Agonism and Binding Profiles
4-HO-MET's primary mechanism of action is its activity as a serotonin receptor agonist. It displays a notable affinity for several serotonin (5-HT) receptor subtypes, which contributes to its complex pharmacological effects. nih.govwikipedia.org The interaction with these receptors, particularly the 5-HT2A subtype, is considered central to its psychedelic properties. wikipedia.org
Specificity and Efficacy at the 5-HT2A Receptor
This compound acts as a potent partial agonist at the 5-HT2A receptor. This interaction is believed to be the principal mediator of its hallucinogenic and psychedelic effects. wikipedia.org Studies have shown that this compound binds with high affinity to this receptor subtype. iiab.menih.gov The activation of 5-HT2A receptors by tryptamines like this compound is a key event in initiating the downstream signaling cascades that result in altered perception, cognition, and mood. acs.org Research investigating the structure-activity relationships of psilocin analogs has demonstrated that 4-hydroxy tryptamines, including this compound, exhibit high potency at the 5-HT2A receptor. nih.gov
Quantitative Characterization of Receptor Binding Affinities (Ki) and Functional Potencies (EC50)
The interaction of this compound with various receptors has been quantified through in vitro studies, providing specific values for its binding affinity (Ki) and functional potency (EC50). These values offer a more detailed understanding of its pharmacological profile.
| Receptor | Ki (μM) | Source |
|---|---|---|
| 5-HT1A | 0.228 | iiab.me |
| 5-HT2A | 0.057 | iiab.me |
| 5-HT2C | 0.141 | iiab.me |
| D1 | >25 | iiab.me |
| D2 | 4 | iiab.me |
| D3 | 6.7 | iiab.me |
| α1A | 9.7 | iiab.me |
| α2A | 2.4 | iiab.me |
| TAAR1 | 3.1 | iiab.me |
| H1 | 0.82 | iiab.me |
Polypharmacological Profile and Off-Target Receptor Binding
Non-Serotonin Receptor Ligand Activity (e.g., Alpha-Adrenergic, Dopaminergic, Histaminergic, Opioid, Muscarinic, Sigma, NMDA Receptors)
Studies have revealed that this compound can interact with several non-serotonergic receptors. For example, it shows some affinity for dopamine D2 and D3 receptors, as well as alpha-adrenergic α2A receptors. iiab.me It also has a notable affinity for the histamine H1 receptor. iiab.me Comprehensive screening has shown that tryptamines can have differential binding profiles across various non-5-HT receptors, including alpha receptors, dopamine receptors, and histamine receptors, which could influence their in vivo pharmacological effects. nih.govacs.org
Signal Transduction Pathways Mediated by this compound Receptor Activation
The pharmacological effects of 4-Hydroxy-N-methyl-N-ethyltryptamine (this compound) are primarily initiated by its interaction with serotonin receptors, leading to the activation of specific intracellular signal transduction pathways. The serotonin 2A receptor (5-HT₂A), a G protein-coupled receptor (GPCR), is considered the principal target responsible for the characteristic effects of serotonergic psychedelics. wikipedia.orgresearchgate.net Activation of the 5-HT₂A receptor by an agonist like this compound triggers a cascade of molecular events that ultimately alter neuronal activity and perception.
The most well-characterized signaling cascade initiated by 5-HT₂A receptor activation is the Gαq protein pathway. researchgate.net Upon agonist binding, the receptor undergoes a conformational change that facilitates the activation of the heterotrimeric G protein Gαq/11. This, in turn, stimulates the enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). The subsequent rise in cytosolic Ca²⁺ levels, along with the action of DAG, activates protein kinase C (PKC) and other downstream effectors, leading to a wide range of cellular responses, including neuronal excitation.
Research into the in vitro pharmacology of this compound has provided specific data on its ability to activate this Gq-mediated pathway. Functional assays, such as those measuring inositol phosphate (IP) accumulation or calcium mobilization, are used to quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound. nih.gov Studies have demonstrated that this compound is a potent partial agonist at the 5-HT₂A receptor. For instance, in an IP-1 functional assay, which measures a downstream product of PLC activation, this compound displayed significant efficacy. nih.gov Another study utilizing a calcium flux assay also confirmed its high potency and efficacy at the human 5-HT₂A receptor.
Table 1: 5-HT₂A Receptor Gq Pathway Activation by this compound and Related Tryptamines
This table presents in vitro functional data for this compound and comparator compounds at the human 5-HT₂A receptor, focusing on the Gq-mediated signaling pathway. Potency is indicated by the EC₅₀ value (the concentration at which the compound elicits a half-maximal response), while efficacy (Eₘₐₓ) represents the maximum response relative to the endogenous agonist serotonin (5-HT).
| Compound | Assay Type | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of 5-HT) | Reference |
|---|---|---|---|---|
| This compound | IP-1 Accumulation | 80 | 68% | nih.gov |
| This compound | Calcium Flux | 6.9 | 96.2% | |
| Psilocin (4-HO-DMT) | IP-1 Accumulation | 69 | 49% | nih.gov |
| Psilocin (4-HO-DMT) | Calcium Flux | 4.3 | 100.2% | |
| DMT | IP-1 Accumulation | 527 | 38% | nih.gov |
In addition to the canonical Gq pathway, 5-HT₂A receptor activation can also lead to the recruitment of β-arrestin proteins. β-arrestins are crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades. The concept of "functional selectivity" or "biased agonism" posits that certain ligands can preferentially activate one pathway over another (e.g., G protein signaling vs. β-arrestin recruitment) at the same receptor. This differential activation may account for the unique pharmacological profiles of various psychedelic compounds. While the role of β-arrestin signaling in the effects of psychedelics is an active area of research, specific quantitative data detailing the potency and efficacy of this compound for β-arrestin recruitment at the 5-HT₂A receptor are not extensively documented in the current scientific literature.
Structure Activity Relationship Sar Studies of 4 Hydroxy N Methyl N Ethyltryptamine Analogs
Influence of Indole (B1671886) Ring Substitution Patterns
The substitution pattern on the indole ring of tryptamines is a critical determinant of their pharmacological profile. For 4-HO-MET and related compounds, the substituent at the 4-position is of particular interest.
The 4-hydroxyl (-OH) group is a key feature of this compound and is crucial for its interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is the primary target for classic psychedelic tryptamines nih.govnih.govacs.orgnih.gov. Studies on psilocin (4-HO-DMT), a close structural analog, have provided significant insights into the role of this hydroxyl group. The position of the hydroxyl group on the indole ring significantly affects 5-HT2A receptor agonistic activity nih.govmssm.edu. Compounds with a hydroxyl group at the 4- or 5-position generally exhibit higher activity compared to those with substitutions at the 6- or 7-position nih.govmssm.edu.
Modification of the 4-hydroxyl group, such as through acetylation to form 4-acetoxy-N-methyl-N-ethyltryptamine (4-AcO-MET), has a notable impact on receptor interactions in vitro. O-acetylation typically leads to a 10- to 20-fold reduction in potency at the 5-HT2A receptor in functional assays compared to the parent 4-hydroxy compounds nih.govnih.gov. However, this modification does not significantly alter the agonist efficacy nih.govnih.gov. In general, 4-hydroxy compounds tend to exhibit higher binding affinity across various serotonin receptor subtypes when compared to their 4-acetoxy counterparts with the same N-alkyl groups nih.gov.
| Compound | Modification | Effect on in vitro 5-HT2A Receptor Potency |
| This compound | - | Baseline |
| 4-AcO-MET | Acetylation of 4-hydroxyl group | Reduced (approx. 10-20 fold) nih.govnih.gov |
This table illustrates the general effect of O-acetylation on the in vitro potency of 4-hydroxytryptamines at the 5-HT2A receptor.
The O-acetylation of 4-hydroxytryptamines, such as in the case of 4-AcO-MET, has significant implications for their use as prodrugs nih.govnih.govwikipedia.orgiiab.mewikipedia.org. A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. It is widely suggested that 4-acetoxy-N,N-dialkyltryptamines like 4-AcO-MET function as prodrugs for their corresponding 4-hydroxy analogs nih.govnih.govwikipedia.orgiiab.mewikipedia.orgpsychonautwiki.orgoup.com.
In vivo, the acetate ester in 4-AcO-MET is believed to be rapidly hydrolyzed by serum esterases to yield the pharmacologically active metabolite, this compound wikipedia.orgpsychonautwiki.orgoup.comreddit.com. This is supported by evidence from animal studies where, in contrast to the reduced in vitro potency of the acetylated forms, O-acetylation has little effect on the in vivo potency in assays such as the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT2A receptor activation nih.govnih.gov. This suggests that the acetylated compound is efficiently converted to the more active 4-hydroxy form in the body nih.govnih.gov.
The use of a prodrug strategy can offer several advantages, including potentially improved stability and bioavailability. For instance, O-acetylpsilocin (4-AcO-DMT) has been proposed as a more stable and easier-to-synthesize alternative to psilocybin for research purposes, as both are considered prodrugs of psilocin iiab.mewikipedia.orgmdma.ch. Similarly, 4-AcO-MET serves as a prodrug for this compound wikipedia.orgpsychonautwiki.org.
Impact of N-Alkyl Group Variations on Pharmacological Properties
The nature of the alkyl substituents on the terminal nitrogen atom of the tryptamine (B22526) side chain plays a significant role in modulating the pharmacological properties of these compounds.
The size, shape, and electronic properties of the N-alkyl groups can influence a compound's affinity and selectivity for different serotonin receptor subtypes. The steric properties of the N,N-dialkyl substituents are related to in vivo potency nih.govacs.org. For instance, studies on a series of 4-hydroxytryptamines have shown a relationship between the size of the symmetrical or asymmetrical alkyl chains and their potency in the head-twitch response assay nih.govacs.org.
While specific stereoelectronic data for this compound is not extensively detailed in the provided context, the general principles of SAR in tryptamines suggest that the combination of a smaller methyl group and a slightly larger ethyl group in this compound contributes to its specific receptor interaction profile. The N-benzyl substitution on phenethylamines, a different class of compounds, has been shown to increase affinity and selectivity for the 5-HT2A receptor, highlighting the importance of the N-substituent's interaction with the receptor binding pocket nih.gov.
The pharmacological profile of this compound, with its asymmetrical N-methyl-N-ethyl substitution, can be understood by comparing it to other N,N-dialkyl and N-monoalkyl tryptamine analogs. Studies have systematically investigated the effects of varying N-alkyl substituents on the activity of 4-substituted tryptamines nih.govacs.orgresearchgate.net.
In vivo studies in mice using the head-twitch response assay have provided a rank order of potency for various 4-hydroxytryptamines. For asymmetrical N,N-dialkyl substituents, the order of potency was found to be this compound > 4-HO-MPT (N-methyl-N-propyltryptamine) > 4-HO-MIPT (N-methyl-N-isopropyltryptamine) nih.govacs.org. This indicates that the N-methyl-N-ethyl combination in this compound is particularly favorable for in vivo 5-HT2A receptor-mediated effects compared to larger alkyl groups.
When compared to symmetrical N,N-dialkyltryptamines, this compound also shows high potency. The rank order for symmetrical analogs is psilocin (4-HO-DMT) > 4-HO-DET (N,N-diethyltryptamine) > 4-HO-DPT (N,N-dipropyltryptamine) > 4-HO-DIPT (N,N-diisopropyltryptamine) nih.govacs.org. Notably, this compound (ED50 = 0.65 µmol/kg) is more potent than psilocin (ED50 = 0.81 µmol/kg) in this assay nih.govacs.org.
| Compound | N-Substituents | HTR Potency (ED50 in µmol/kg) |
| This compound | Methyl, Ethyl | 0.65 nih.govacs.org |
| 4-HO-DMT (Psilocin) | Methyl, Methyl | 0.81 nih.govacs.org |
| 4-HO-DET | Ethyl, Ethyl | 1.56 nih.govacs.org |
| 4-HO-MPT | Methyl, Propyl | 1.92 nih.govacs.org |
| 4-HO-DPT | Propyl, Propyl | 2.47 nih.govacs.org |
| 4-HO-MIPT | Methyl, Isopropyl | 2.97 nih.govacs.org |
| 4-HO-DIPT | Isopropyl, Isopropyl | 3.46 nih.govacs.org |
This table provides a comparison of the in vivo potency of this compound and its analogs with varying N-alkyl substituents, as measured by the head-twitch response (HTR) in mice. A lower ED50 value indicates higher potency.
The data suggests that increasing the steric bulk of the N-alkyl substituents generally leads to a decrease in potency. The asymmetrical N-methyl-N-ethyl substitution in this compound appears to provide a favorable balance of properties for potent 5-HT2A receptor activation in vivo.
Computational Chemistry Approaches to SAR Elucidation
Computational chemistry methods are valuable tools for understanding the SAR of tryptamines by modeling their interactions with receptor binding sites. While specific computational studies focused solely on this compound are not extensively detailed in the provided search results, broader studies on psilocin analogs offer relevant insights.
Funnel metadynamics simulations have been used to study the binding of psilocin and its analogs to the 5-HT2A receptor nih.govmssm.edu. These studies have revealed that the formation of a hydrogen bond with specific amino acid residues, such as L229, is crucial for guiding the ligand into the receptor's binding site nih.govmssm.edu. Furthermore, stable interactions, including a salt bridge and hydrogen bond with residue D155, are important for receptor activity nih.govmssm.edu. These findings underscore the critical role of the 4-hydroxyl group's position in modulating 5-HT2A receptor activity nih.govmssm.edu. Such computational approaches can help rationalize the observed SAR and guide the design of new analogs with specific pharmacological profiles.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Hydroxy-N-methyl-N-ethyltryptamine (this compound) and its analogs, these simulations provide critical insights into their interaction with serotonin receptors, particularly the 5-HT2A receptor, which is believed to be the primary target for the psychoactive effects of serotonergic tryptamines.
Computational analyses of tryptamine analogs binding to the 5-HT2A receptor have revealed a conserved binding mode. The tryptamine scaffold orients within the orthosteric binding pocket, anchored by key interactions with specific amino acid residues. A pivotal interaction is the salt bridge formed between the protonated amine of the ethylmethylamino side chain and the carboxylate of a highly conserved aspartic acid residue, D155, in transmembrane helix 3 (TM3) nih.gov. This electrostatic interaction is a hallmark of the binding of many aminergic G protein-coupled receptor (GPCR) ligands.
The indole ring system of the tryptamine core also plays a crucial role in ligand binding, forming aromatic stacking and hydrophobic interactions with surrounding residues. For instance, in silico docking studies of related tryptamines have highlighted the importance of interactions with phenylalanine residues, such as Phe234, within the binding pocket acs.org. The 4-hydroxyl group on the indole ring of this compound and its analogs is capable of forming hydrogen bonds with polar residues in the binding site, further stabilizing the ligand-receptor complex.
Molecular dynamics simulations of the closely related analog, psilocin (4-HO-DMT), at the 5-HT2A receptor have provided a dynamic view of these interactions, confirming the stability of the binding pose and the key role of the aforementioned residues researchgate.net. These simulations suggest that both serotonin and psilocin exhibit higher binding affinities for the active state of the receptor researchgate.net. The N,N-dialkyl substituents on the tryptamine nitrogen, such as the methyl and ethyl groups in this compound, are situated in a hydrophobic pocket. The size and conformation of these alkyl groups can influence the ligand's potency and selectivity for different serotonin receptor subtypes. For example, bulkier N-substitutions are less tolerated by the 5-HT2C receptor compared to the 5-HT2A receptor, leading to selectivity researchgate.net.
The insights gained from molecular docking and dynamic simulations are instrumental in understanding the structure-activity relationships of this compound analogs. By identifying the key molecular interactions that govern binding affinity and functional activity at serotonin receptors, these computational models serve as valuable tools for the design and prediction of the pharmacological profiles of novel tryptamine derivatives.
| Interacting Residue | Location | Type of Interaction with Tryptamine Analog |
| Aspartic Acid 155 (D155) | Transmembrane Helix 3 | Salt Bridge with protonated amine |
| Phenylalanine 234 (Phe234) | Transmembrane Helix 5 | Aromatic stacking with indole ring |
| Serine/Threonine Residues | Binding Pocket | Potential hydrogen bonding with 4-hydroxyl group |
| Various | Hydrophobic Pocket | van der Waals forces with N,N-dialkyl groups |
Metabolic Transformations and Biotransformation Pathways
Phase I Metabolic Reactions in Hepatic and Extrahepatic Systems
Phase I metabolism of 4-HO-MET introduces or exposes functional groups, typically increasing the compound's polarity. In vitro studies using pooled human liver microsomes (pHLM) have been instrumental in identifying the primary Phase I metabolic pathways. These studies have revealed a variety of biotransformations, including hydroxylation, N-dealkylation, and oxidation.
A predominant biotransformation step for this compound is the hydroxylation of the tryptamine (B22526) core. This process involves the addition of one or two hydroxyl (-OH) groups to the molecule. In vitro studies have identified both mono- and dihydroxylated metabolites of this compound nih.gov. Monohydroxylation has also been detected in in vivo samples nih.gov. This metabolic pathway is a common route for many tryptamine derivatives.
The N-dealkylation of the ethyl and methyl groups attached to the nitrogen atom of the side chain is another significant Phase I metabolic route. This process results in the removal of the methyl group (N-demethylation) or the ethyl group (N-deethylation) nih.gov. Studies have also identified metabolites that have undergone both demethylation and monohydroxylation, indicating the occurrence of multiple Phase I reactions on the same molecule nih.gov. The metabolism of the structurally similar compound 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) also involves N-demethylation researchgate.netnih.gov.
Oxidative deamination is a metabolic pathway that involves the removal of the amino group from the side chain, which can then be further oxidized to form a carboxylic acid. This biotransformation has been observed for this compound in vitro nih.gov. The formation of a carboxylic acid metabolite has been identified as one of the transformation products nih.gov. For the related compound psilocin, metabolic pathways include deamination and oxidation to form 4-hydroxyindole-3-acetic acid (4-HIAA) wikipedia.org.
N-oxidation, the addition of an oxygen atom to the nitrogen of the side chain, is another identified metabolic pathway for tryptamines. For this compound, an N-oxide metabolite is considered a potential target for forensic analysis nih.gov. The metabolism of the related compound 4-OH-MPT also results in the formation of an N-oxide metabolite researchgate.netnih.gov.
Phase II Metabolic Reactions: Conjugation Pathways
Phase II metabolic reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.
Glucuronidation is a major Phase II pathway for this compound, where it is conjugated with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are more hydrophilic and are readily eliminated from the body, primarily through urine nih.gov. The glucuronide of the parent compound, this compound, has been detected in vivo and is a recommended target for forensic analysis nih.gov. The metabolism of the structurally similar compound psilocin also predominantly involves glucuronidation wikipedia.orgnih.gov. Similarly, 4-OH-MPT undergoes extensive O-glucuronidation, with its glucuronide being the most intensely signaled metabolite in hepatocyte incubations researchgate.net.
Interactive Data Table of this compound Metabolites
| Metabolic Pathway | Resulting Metabolite | Phase | Detection |
| Monohydroxylation | Monohydroxy-4-HO-MET | I | In vitro & In vivo |
| Dihydroxylation | Dihydroxy-4-HO-MET | I | In vitro |
| N-Demethylation | 4-Hydroxy-N-ethyltryptamine (4-HO-ET) | I | In vitro |
| N-Deethylation | 4-Hydroxy-N-methyltryptamine (Norpsilocin) | I | In vitro |
| Oxidative Deamination | Indole-3-acetaldehyde derivative | I | In vitro |
| Carboxylic Acid Formation | Indole-3-carboxylic acid derivative | I | In vitro |
| N-Oxidation | This compound N-oxide | I | In vitro |
| Glucuronidation | This compound-glucuronide | II | In vivo |
Other Conjugation Reactions (e.g., Sulfation)
Conjugation reactions represent a critical pathway in Phase II metabolism, rendering xenobiotics more water-soluble to facilitate their excretion. While glucuronidation is a primary conjugation pathway for this compound, sulfation is another significant biotransformation. In this process, a sulfonate group (SO₃⁻) is transferred from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group on the indole (B1671886) ring of the tryptamine. This reaction is catalyzed by sulfotransferase (SULT) enzymes.
For tryptamines possessing a hydroxyl group, such as this compound, sulfation at this site is an anticipated metabolic step. Studies on the closely related analogue, 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT), have identified O-sulfation at the hydroxylindole core as one of its phase II metabolic pathways during incubations with human hepatocytes nih.gov. This suggests that this compound likely undergoes a similar transformation, resulting in the formation of this compound-sulfate. This pathway serves as a detoxification mechanism, effectively neutralizing the pharmacological activity of the parent compound and preparing it for elimination from the body.
In Vitro Metabolic Studies Using Hepatic Microsomes and Other Enzyme Systems
To elucidate the metabolic fate of this compound, in vitro studies using pooled human liver microsomes (pHLM) have been instrumental. These preparations contain a high concentration of phase I metabolic enzymes, particularly cytochrome P450 (CYP450) isoenzymes, which are crucial for the initial breakdown of drug compounds.
A comprehensive study utilizing pHLM and analyzed by high-performance liquid chromatography-high-resolution tandem mass spectrometry (HPLC-IDA-HR-MS/MS) successfully identified twelve distinct phase I metabolites of this compound nih.gov. The primary biotransformation pathways observed were:
Hydroxylation: Mono- or dihydroxylation occurred on both the indole ring and the N-alkyl side chains nih.gov.
N-Dealkylation: Both N-demethylation and N-deethylation were observed, leading to the formation of the corresponding secondary and primary amine metabolites nih.gov.
Oxidative Deamination: The ethylaminoethyl side chain underwent oxidative deamination, catalyzed by monoamine oxidase (MAO), to form an aldehyde intermediate, which was subsequently oxidized to a carboxylic acid nih.gov.
Combined Reactions: Several metabolites were the result of multiple reactions occurring, such as demethylation in combination with monohydroxylation nih.gov.
These in vitro findings provide a detailed metabolic map, highlighting the key enzymatic reactions that initiate the biotransformation of this compound. The N-oxide and a hydroxyalkyl metabolite were proposed as important targets for identifying intake in forensic analyses nih.gov.
Table 1: In Vitro Metabolites of this compound Identified in Human Liver Microsomes
| Metabolite ID | Biotransformation Pathway |
|---|---|
| M1 | Monohydroxylation |
| M2 | Dihydroxylation |
| M3 | N-Demethylation |
| M4 | N-Deethylation |
| M5 | Oxidative Deamination (Carboxylic Acid Formation) |
| M6 | Demethylation + Monohydroxylation |
| M7 | N-Oxidation |
| M8 | Dehydrogenation |
| M9 | Hydroxylation of Ethyl Group |
| M10 | Formation of Primary Amine |
| M11 | Formation of N-oxide and Hydroxylation |
| M12 | Formation of Carboxylic Acid and Hydroxylation |
In Vivo Metabolic Profiling and Metabolite Identification in Animal Models
While in vitro studies provide a foundational understanding of metabolic pathways, in vivo animal models are essential for observing the complete pharmacokinetic profile of a compound. As of current scientific literature, specific metabolic studies of this compound in animal models such as rats have not been extensively published. However, significant insights can be drawn from studies on its closest structural and functional analogue, psilocin (4-hydroxy-N,N-dimethyltryptamine or 4-HO-DMT) wikipedia.org.
In vivo studies in rats have shown that psilocin is extensively metabolized and its metabolites are primarily excreted through urine (approximately 65%) and to a lesser extent in bile and feces within 24 hours researchgate.netricardinis.pt. The key metabolic pathways identified for psilocin in rodent models include:
Glucuronidation: The primary metabolic route is conjugation of the 4-hydroxyl group with glucuronic acid, forming psilocin-O-glucuronide nih.govmdpi.com.
Oxidative Deamination: Similar to in vitro findings for this compound, psilocin undergoes oxidative deamination via MAO to form 4-hydroxyindole-3-acetaldehyde (4-HIA), which is then rapidly oxidized to 4-hydroxyindole-3-acetic acid (4-HIAA) ricardinis.ptnih.gov.
N-Demethylation: The formation of norpsilocin (4-hydroxy-N-methyltryptamine) has been observed in mice nih.govmdpi.com.
Given the structural similarities, it is highly probable that this compound follows a similar in vivo metabolic fate in animal models, with glucuronidation and sulfation of the 4-hydroxyl group being major pathways, alongside N-dealkylation and oxidative deamination of the side chain.
Table 2: In Vivo Metabolites of Psilocin (4-HO-DMT) Identified in Rodent Models
| Metabolite | Biotransformation Pathway | Model |
|---|---|---|
| Psilocin-O-glucuronide | O-Glucuronidation | Rat, Mouse |
| 4-Hydroxyindole-3-acetic acid (4-HIAA) | Oxidative Deamination & Oxidation | Rat, Mouse |
| 4-HIAA-glucuronide | Oxidative Deamination & Glucuronidation | Mouse |
| Norpsilocin | N-Demethylation | Mouse |
| Oxidized psilocin | Oxidation | Mouse |
Comparative Metabolism with Other Substituted Tryptamines
The metabolism of this compound can be better understood by comparing it to other substituted tryptamines. This comparison reveals conserved metabolic pathways and highlights differences attributable to variations in N-alkyl substituents and ring substitutions.
Psilocin (4-HO-DMT): As the N,N-dimethyl analogue, psilocin's metabolism is very similar. Both compounds undergo extensive phase II conjugation (glucuronidation and likely sulfation) at the 4-hydroxyl position nih.govnih.gov. Both are also substrates for MAO, leading to oxidative deamination nih.govnih.gov. The primary difference lies in N-dealkylation; this compound can undergo both demethylation and deethylation, whereas psilocin only undergoes demethylation nih.govnih.gov.
4-OH-MPT (Meprocin): This N-methyl-N-propyltryptamine analogue also shows consistent metabolic patterns. In vitro studies with human hepatocytes revealed N-oxidation, N-demethylation, O-glucuronidation, and O-sulfation as key pathways nih.gov. This aligns perfectly with the pathways identified or predicted for this compound, suggesting that the length of the second N-alkyl chain (ethyl vs. propyl) does not fundamentally alter the primary metabolic routes.
Bufotenin (5-HO-DMT): This positional isomer of psilocin has a hydroxyl group at the 5-position. Its metabolism also involves extensive conjugation (glucuronidation and sulfation) and deamination by MAO to form 5-hydroxyindole-3-acetic acid (5-HIAA) wikipedia.org. This demonstrates that the position of the hydroxyl group (4 vs. 5) does not change the susceptibility to these major metabolic reactions.
5-MeO-DIPT (5-methoxy-N,N-diisopropyltryptamine): This compound lacks a hydroxyl group for direct conjugation. Its metabolism in rats involves O-demethylation to form 5-OH-DIPT (which can then be conjugated), N-deisopropylation, and oxidative deamination to form 5-methoxyindole-3-acetic acid (5-MeO-IAA) researchgate.net. The presence of bulkier isopropyl groups makes N-dealkylation a significant pathway, a feature shared with the less bulky ethyl and methyl groups of this compound.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 4-HO-MET from complex mixtures, a necessary step prior to its identification and quantification. The choice of technique depends on the sample matrix and the analytical objective.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS/MS, LC-QTOF-MS) for Detection and Quantification
Liquid chromatography coupled with mass spectrometry is a powerful and widely used tool for the analysis of this compound, particularly in biological samples, due to its high sensitivity and specificity. nih.gov Various configurations of this technique have been successfully applied.
Ultra-high performance liquid chromatography-linear ion trap quadrupole-orbitrap mass spectrometry (UPLC-LTQ-Orbitrap MS) has been used to identify this compound in powder samples. nih.govdoaj.orgresearchgate.net This high-resolution mass spectrometry (HRMS) technique can determine the protonated molecular ion with high accuracy. nih.govdoaj.orgresearchgate.net For instance, the protonated molecular ion of this compound has been detected at a mass-to-charge ratio (m/z) of 219.1494. nih.govresearchgate.net Under collision-induced dissociation (CID), this parent ion fragments into characteristic product ions, such as m/z 160.0763 and 72.0808, which are used for confirmation. nih.govdoaj.orgresearchgate.net
In clinical toxicology, LC-based screening approaches, including those using low-resolution linear ion trap mass spectrometry (LC-ITMSn) and high-resolution tandem mass spectrometry (LC-HRMS-MS), have successfully identified this compound in blood plasma. nih.gov LC-HRMS-MS, in particular, demonstrates superior sensitivity, enabling the detection of not only the parent compound but also its metabolites, which may be present in trace amounts. nih.govresearchgate.net A study reported a plasma concentration of 193 ng/mL for this compound, determined using an LC-HRMS-MS method with standard addition. nih.gov The use of LC-QTOF-MS has also been documented for the identification of this compound in seized materials. cfsre.org
The application of LC-MS/MS is considered successful for screening, detection, and quantification of novel psychoactive drugs like tryptamine (B22526) derivatives in blood and urine samples. japsonline.com The metabolism of this compound has been studied using human liver microsomes and analyzed by ultra-high performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS), identifying key biotransformation products. nih.gov
| Technique | Ion Type | Observed m/z | Reference |
|---|---|---|---|
| UPLC-LTQ-Orbitrap MS | Protonated Molecular Ion [M+H]⁺ | 219.1494 | nih.govresearchgate.net |
| UPLC-LTQ-Orbitrap MS (CID) | Product Ion | 160.0763 | nih.govresearchgate.net |
| UPLC-LTQ-Orbitrap MS (CID) | Product Ion | 72.0808 | nih.govresearchgate.net |
| HPLC-TOF | Protonated Molecular Ion [M+H]⁺ | 219.1495 | policija.si |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry is a standard method for the analysis of seized drugs and is frequently applied to identify synthetic tryptamines. japsonline.com High-resolution GC-Quadrupole Time-of-Flight (GC-QTOF-MS) analysis of this compound has identified its molecular ion peak at m/z 218.1410 and a base peak at m/z 72.0806, which corresponds to the fragmentation of the ethyl-methyl-aminoethyl side chain. nih.govdoaj.orgresearchgate.net This technique, often combined with library matching, provides robust identification of the compound in seized powders. nih.govresearchgate.net
However, the utility of GC-MS in bioanalytical contexts can be limited. In at least one clinical case, a systematic screening approach using GC-MS failed to detect this compound in a blood plasma sample, whereas LC-based methods were successful. nih.govresearchgate.net This suggests that factors such as the concentration of the analyte, matrix effects, or thermal instability could impede its detection by GC-MS in biological samples. nih.gov Despite this, GC-MS remains a valuable tool for analyzing bulk materials where the analyte concentration is high. cfsre.orgjapsonline.com
| Technique | Ion Type | Observed m/z | Reference |
|---|---|---|---|
| GC-QTOF-MS | Molecular Ion Peak [M]⁺ | 218.1410 | nih.govresearchgate.net |
| GC-QTOF-MS | Base Peak | 72.0806 | nih.govresearchgate.net |
High-Performance Liquid Chromatography (HPLC) for Tryptamine Separation
High-performance liquid chromatography (HPLC), particularly when coupled with a diode-array detector (DAD) or photodiode array (PDA) detector, is a versatile technique for separating complex mixtures of tryptamines. japsonline.comproquest.com HPLC methods have been developed to separate a broad spectrum of tryptamine derivatives simultaneously in a short time. japsonline.com One such method utilized a LiChrospher® RP-18e column with a mobile phase consisting of 0.1% triethylammonium acetate buffer, methanol, and acetonitrile. japsonline.com
A significant advantage of HPLC over GC-based methods is that it is non-destructive and does not require high temperatures, which can cause degradation of thermally labile compounds. proquest.com This is particularly important for certain tryptamines like psilocybin, which can dephosphorylate under the high temperatures of a GC injection port. proquest.com While this compound is more stable, the non-destructive nature of HPLC makes it a reliable separation technique. proquest.com The combination of HPLC with mass detection (e.g., UPLC/PDA-QDa) further enhances its capability to identify tryptamines accurately. proquest.com
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)
Beyond chromatographic techniques, spectroscopic methods are indispensable for the unambiguous structural confirmation of new psychoactive substances like this compound. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS), as discussed in the context of both GC-QTOF-MS and UPLC-LTQ-Orbitrap MS, provides highly accurate mass measurements of molecular and fragment ions. nih.govdoaj.orgresearchgate.net This precision allows for the determination of elemental composition, which is a critical step in identifying an unknown substance and distinguishing it from structurally similar analogues. nih.govresearchgate.net
Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is another powerful tool used for the definitive structural elucidation of this compound. nih.govdoaj.orgresearchgate.net By analyzing the chemical shifts, coupling constants, and integration of proton signals, ¹H-NMR provides detailed information about the molecular structure, confirming the arrangement of atoms and functional groups. The combined use of HRMS and NMR has been shown to be an effective strategy for the conclusive identification of this compound in forensic cases. nih.govdoaj.orgresearchgate.net
Method Validation for Bioanalytical Applications
For a bioanalytical method to be considered reliable for quantifying a compound in biological matrices such as plasma or urine, it must undergo a thorough validation process. This ensures that the method is suitable for its intended purpose. A full validation for a chromatographic method typically assesses selectivity, specificity, matrix effect, the calibration curve, accuracy, precision, stability, and dilution integrity.
A study detailing the validation of an LC-MS/MS method for other 4-position ring-substituted tryptamines in plasma provides a framework for the requirements. nih.gov The validation demonstrated acceptable bias (±20%) and imprecision (<20%) and established linearity across a specific concentration range (e.g., 0.5–100 ng/mL). nih.gov Matrix effects were also evaluated to ensure that components in the plasma did not interfere with the quantification of the analytes. nih.gov Similar validation principles are applied to methods developed for this compound to ensure the data are accurate and reproducible for research and clinical applications. nih.gov
Sensitivity and Selectivity Considerations
Sensitivity, particularly the lower limit of quantification (LLOQ), is a critical parameter in bioanalytical methods, as tryptamines and their metabolites are often present at very low concentrations in biological fluids. nih.gov The high sensitivity of modern LC-HRMS-MS systems is a key advantage, as it allowed for the successful detection of this compound and its metabolites in a clinical case where other methods failed. nih.govresearchgate.net This demonstrates its superiority in sensitivity compared to GC-MS and lower-resolution mass spectrometers for this application. nih.gov
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous substances, or other drugs. nih.gov The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) provides high selectivity by monitoring specific precursor-to-product ion transitions unique to the analyte. nih.gov In the case of this compound, distinguishing it from structurally similar tryptamines is essential. Chromatographic separation resolves compounds with identical masses, while high-resolution mass spectrometry can differentiate compounds with very slight mass differences, ensuring the selective and accurate characterization of this compound. nih.govjapsonline.com
Mitigating Interferences in Complex Biological Matrices
The accurate quantification of 4-Hydroxy-N-methyl-N-ethyltryptamine in biological matrices such as plasma, urine, and tissue is a significant analytical challenge due to the presence of numerous endogenous and exogenous compounds that can interfere with the analysis. These interferences can lead to ion suppression or enhancement in mass spectrometry, co-elution in chromatography, and ultimately, inaccurate results. To overcome these challenges, researchers employ a combination of advanced sample preparation techniques and sophisticated analytical instrumentation.
A common approach for analyzing tryptamines in plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov To mitigate matrix effects, a crucial first step is the effective preparation of the sample. Protein precipitation is a widely used method where a solvent like acetonitrile is added to the plasma sample. nih.gov This process denatures and precipitates the abundant proteins, which are a primary source of interference. Following centrifugation, the cleaner supernatant containing the analyte of interest can be separated for analysis. nih.gov To prevent degradation of the analyte, plasma samples may be acidified with ascorbic acid during preparation. nih.gov
The choice of analytical technique is also critical. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) offers high selectivity and sensitivity. Specifically, LC-MS/MS operating in multiple reaction monitoring (MRM) mode provides two layers of mass filtering, significantly reducing the likelihood of interferences from co-eluting compounds. nih.gov For instance, in the analysis of related tryptamines, two specific MRM transitions are monitored for each analyte to ensure confident identification and quantification. nih.gov The use of high-resolution mass spectrometry (HRMS), such as LC-QTOF (Quadrupole Time-of-Flight), further enhances specificity by providing accurate mass measurements, allowing for the differentiation of the target analyte from matrix components with very similar masses. cfsre.orgnih.gov
Metabolites of the parent compound are another major source of interference. In vitro studies using human hepatocytes can identify potential metabolites, such as products of N-oxidation, N-demethylation, O-glucuronidation, and sulfation. nih.gov By identifying these metabolic products, analytical methods can be specifically designed to separate them from the parent compound, ensuring that quantification is not skewed by the presence of metabolites.
Table 1: Strategies for Mitigating Matrix Interferences in Biological Sample Analysis
| Strategy | Technique/Method | Purpose |
|---|---|---|
| Sample Preparation | Protein Precipitation | Removes large protein molecules that interfere with analysis. nih.gov |
| Acidification (e.g., with ascorbic acid) | Prevents degradation of the target analyte. nih.gov | |
| Solid-Phase Extraction (SPE) | Selectively isolates the analyte from matrix components for a cleaner extract. | |
| Chromatography | High-Performance Liquid Chromatography (HPLC) | Separates the target analyte from other compounds in the sample based on physicochemical properties. |
| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity by monitoring specific precursor-to-product ion transitions, minimizing noise from the matrix. nih.gov |
Development of Reference Standards for Analytical Chemistry
The availability of high-purity, well-characterized reference standards is a fundamental requirement for the accurate identification and quantification of chemical compounds in analytical chemistry. caymanchem.combioscience.co.uk A reference standard serves as a benchmark against which samples of unknown content can be compared. For this compound, these standards are essential for forensic toxicology, clinical chemistry, and academic research to ensure that analytical results are valid and comparable across different laboratories. caymanchem.comglpbio.com
The development of a reference standard begins with the chemical synthesis of the compound. The synthesis of tryptamines can be complex, often involving multiple steps such as Friedel-Crafts acylation and subsequent reduction. researchgate.net Following synthesis, the compound must undergo extensive purification to remove starting materials, byproducts, and solvents to achieve a high degree of chemical purity, often exceeding 98%.
Once purified, the material must be rigorously characterized to confirm its chemical identity and structure. This is accomplished using a suite of analytical techniques. Mass spectrometry (MS) is used to confirm the molecular weight of the compound. For this compound, the molecular weight is 218.3 g/mol . nih.govnih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF) are employed to provide information on the compound's fragmentation patterns and exact mass, which serve as identifying signatures. cfsre.org
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is another critical tool, providing detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the hydrogen and carbon atoms. This helps to unambiguously confirm that the synthesized molecule has the correct structure. The combination of these techniques allows for the positive identification of the material as 4-Hydroxy-N-methyl-N-ethyltryptamine. cfsre.org
Commercially available reference standards for this compound are sold as "analytical reference standards" intended for research and forensic applications. caymanchem.combioscience.co.uk These standards are supplied with a certificate of analysis detailing the analytical data used to confirm their identity and purity.
Table 2: Analytical Techniques for the Characterization of this compound Reference Standards
| Analytical Technique | Purpose | Key Findings for this compound |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides retention time and a characteristic mass spectrum for identification. | Retention Time: ~6.376 min (under specific conditions); Molecular Ion: m/z 218. cfsre.org |
| Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) | Determines exact mass for high-confidence identification. | Exact Mass [M+H]⁺: 219.1492. cfsre.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the precise molecular structure. | Confirms the arrangement of the indole (B1671886) ring, hydroxyl group, and N-methyl-N-ethyl side chain. |
| Purity Analysis (e.g., HPLC) | Quantifies the purity of the standard. | Typically ≥98% for commercial reference materials. caymanchem.com |
Compound Reference Table
| Compound Name | Abbreviation |
|---|---|
| 4-Hydroxy-N-methyl-N-ethyltryptamine | This compound |
| 4-Hydroxy-N,N-dimethyltryptamine | 4-HO-DMT, Psilocin |
| 4-Hydroxy-N,N-dipropyltryptamine | 4-HO-DPT |
| 4-Hydroxy-N-isopropyltryptamine | 4-HO-NiPT |
| 4-Acetoxy-N,N-dimethyltryptamine | 4-AcO-DMT, Psilacetin |
| 4-Propionoxy-N,N-dimethyltryptamine | 4-Pro-DMT |
| 4-Phosphoryloxy-N,N-dimethyltryptamine | Psilocybin |
| N-methyl-N-ethyltryptamine | MET |
| 4-hydroxy-N,N,methylpropyltryptamine | 4-OH-MPT |
| 4-hydroxy-N,N-propyltryptamine | 4-OH-PT |
| 4-methyl carbonato-N,N-di-n-propyltryptamine | 4-MeCO3-DPT |
Preclinical Behavioral and Neuropharmacological Investigations
Rodent Models for Assessing Central Nervous System Activity
The head-twitch response (HTR) in rodents is a rapid, side-to-side rotational head movement widely employed as a behavioral proxy for the in vivo activity of serotonergic hallucinogens. wikipedia.orgnih.gov This response is primarily mediated by the activation of serotonin (B10506) 2A receptors (5-HT2A), which are the main molecular target for classic psychedelics. wikipedia.orgnih.govwikipedia.org Consequently, the HTR assay serves as a crucial preclinical tool to assess the potential psychedelic-like effects of novel compounds. wikipedia.orgbiomolther.org The frequency and intensity of head twitches in mice or rats show a strong correlation with the hallucinogenic potency of 5-HT2A receptor agonists in humans, validating its use in predicting psychoactive potential. wikipedia.orgnih.gov
Compounds known to act as 5-HT2A agonists, such as tryptamine (B22526) and phenethylamine (B48288) hallucinogens, reliably induce the HTR in a dose-dependent manner. wikipedia.orgbiomolther.orgbiomolther.org The response can be blocked by pretreatment with 5-HT2A antagonists like ketanserin, further confirming the receptor's central role in this behavior. biomolther.orgbiomolther.org While specific studies detailing the induction of HTR by 4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) are not extensively documented in the provided literature, its established potent agonist activity at the 5-HT2A receptor strongly suggests it would elicit this behavioral response in rodents. wikipedia.orgnih.govncats.io The HTR model is a foundational method for characterizing the in vivo effects of compounds like this compound that are structurally and functionally related to known hallucinogens such as psilocin. wikipedia.org
Drug discrimination is a behavioral paradigm used in animal models to evaluate the subjective effects of psychoactive compounds. psychedelicalpha.com In this model, animals are trained to recognize the internal cues produced by a specific drug and distinguish them from a control substance, typically saline. psychedelicalpha.com This allows researchers to determine if a novel compound produces similar subjective effects to a known substance.
In studies using male Sprague-Dawley rats trained to discriminate the hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM) from saline, 4-Hydroxy-N-methyl-N-ethyltryptamine (this compound) was tested for its ability to substitute for DOM's discriminative stimulus effects. nih.govnih.govacs.org The results demonstrated that this compound fully substituted for DOM, indicating that it produces similar interoceptive cues in rats. nih.govnih.govacs.org The potency of this compound was found to be less than or equal to that of DOM. nih.govnih.gov Because the test compounds produced DOM-like discriminative stimulus effects, it is suggested they may have a similar abuse liability as DOM. nih.govacs.org
These findings are significant as they provide preclinical evidence that this compound possesses subjective effects comparable to those of a classic, well-characterized hallucinogen. The data also allows for comparisons among related tryptamines, showing that 4-hydroxy substituted compounds are generally more potent than their 4-acetoxy counterparts. nih.govacs.org
| Compound | Training Drug | Substitution | Potency vs. DOM | Effect on Response Rate |
|---|---|---|---|---|
| 4-Hydroxy-N-methyl-N-ethyltryptamine (this compound) | DOM (0.5 mg/kg) | Full | ≤ DOM | Decreased at doses that fully substituted |
In Vitro Functional Assays for Receptor Activation
In vitro functional assays are essential for characterizing the pharmacological activity of a compound at specific molecular targets. Calcium mobilization assays are a common method used to determine the potency and efficacy of agonists at Gq-coupled receptors, such as the serotonin 5-HT2 family of receptors. nih.govugent.beugent.be Activation of these receptors leads to an increase in intracellular calcium concentration, which can be measured to quantify the functional response. ugent.beugent.beresearchgate.net
Studies utilizing calcium mobilization assays in cell lines expressing human serotonin receptors have demonstrated that 4-Hydroxy-N-methyl-N-ethyltryptamine (this compound) is a potent agonist at the 5-HT2A receptor. nih.govnih.gov Research indicates that this compound has a high affinity and efficacy at this receptor, which is consistent with its classification as a psychedelic tryptamine. nih.gov Its potency (EC50 value) at the 5-HT2A receptor is comparable to or greater than that of N,N-dimethyltryptamine (DMT). nih.gov
| Receptor | Activity | Potency (EC50) | Binding Affinity (Ki) |
|---|---|---|---|
| 5-HT2A | Agonist | 37.0 nM | - |
| 5-HT2C | Binding Agent | - | 141.0 nM |
| 5-HT1A | Binding Agent | - | 228.0 nM |
Investigations into Neurotransmitter System Modulation (beyond Serotonin)
While the primary pharmacological effects of 4-Hydroxy-N-methyl-N-ethyltryptamine (this compound) are mediated through its interaction with serotonin receptors, comprehensive binding profile studies reveal its activity at a broader range of molecular targets. nih.govacs.org These off-target interactions, even if of lower affinity, may contribute to the nuanced pharmacological profile of the compound.
Radioligand binding assays across a wide panel of receptors and transporters have been conducted to elucidate the full spectrum of this compound's neuropharmacological activity. nih.govacs.org These screenings have shown that in addition to its high affinity for multiple serotonin receptor subtypes, this compound interacts with other neurotransmitter systems. nih.govacs.org
| Target Class | Specific Target | Activity |
|---|---|---|
| Adrenergic | alpha-2A | >50% inhibition at 10 µM |
| alpha-2B | >50% inhibition at 10 µM | |
| alpha-2C | >50% inhibition at 10 µM | |
| Dopaminergic | D4 | >50% inhibition at 10 µM |
| Histaminergic | H1 | >50% inhibition at 10 µM |
| Muscarinic | M3 | >50% inhibition at 10 µM |
| Transporter | SERT (Serotonin Transporter) | >50% inhibition at 10 µM |
Advanced Research Directions and Future Perspectives
Integrated Omics Approaches in Tryptamine (B22526) Research
The comprehensive understanding of the biological effects of 4-HO-MET necessitates a systems-level approach. Integrated omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for elucidating the complex interactions between this compound and the biological host. While dedicated multi-omics studies on this compound are still nascent, the detailed metabolism and structure-activity relationship (SAR) data available for tryptamines provide a strong rationale for their application.
Metabolomics, in particular, stands as a critical tool for mapping the biotransformation of this compound. Understanding the complete metabolic profile is essential for identifying unique biomarkers of intake, which is crucial in forensic and clinical toxicology. nih.govnih.gov The metabolic fate of similar tryptamines has been shown to involve processes like N-oxidation, N-demethylation, and O-glucuronidation. nih.gov A comprehensive metabolomics workflow could identify all major and minor metabolites of this compound, providing a more complete picture of its clearance and potential for drug-drug interactions.
Furthermore, integrating transcriptomics and proteomics could reveal the downstream effects of this compound on cellular pathways. For instance, by analyzing changes in gene and protein expression in response to this compound exposure, researchers could identify the molecular targets and signaling cascades modulated by this compound beyond its primary interaction with serotonin (B10506) receptors. This could uncover novel mechanisms of action and provide insights into its psychoactive effects. The application of these high-throughput technologies has the potential to move tryptamine research from a focus on single-target interactions to a more holistic understanding of their biological impact. nih.govnih.govnih.govmdpi.commdpi.comisaaa.org
Development of Novel Analytical Techniques for Enhanced Detection and Quantification
A significant challenge in the study of synthetic tryptamines is their detection and quantification in biological matrices, often due to low concentrations and rapid metabolism. nih.govresearchgate.netnih.gov Current analytical methods primarily rely on mass spectrometry-based techniques. Gas chromatography-mass spectrometry (GC-MS) has been used for the identification of this compound. oup.com However, reports indicate that GC-MS may not be sensitive enough to detect this compound in all cases, particularly in blood plasma. nih.gov
Liquid chromatography (LC) coupled with mass spectrometry has demonstrated greater success. Techniques such as LC with low-resolution linear ion trap mass spectrometry (ITMSn) and high-resolution tandem mass spectrometry (HRMS/MS) have been successfully used to detect this compound in blood plasma. nih.gov Specifically, LC-HRMS/MS has proven to be more sensitive, enabling the detection of not only the parent compound but also its metabolites. nih.gov Ultra-high performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) is another powerful tool used for the analysis of tryptamines and their metabolites. nih.govnih.gov
Despite these advances, there is a continuous need for more rapid, sensitive, and portable analytical techniques. The development of electrochemical sensors represents a promising future direction. mdpi.com These sensors could offer real-time detection with high sensitivity and cost-effectiveness, making them suitable for point-of-care diagnostics. mdpi.com Further research into novel extraction techniques and derivatization methods could also improve the recovery and sensitivity of current LC-MS and GC-MS methods. researchgate.net
| Analytical Technique | Application in this compound Analysis | Advantages | Limitations |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification in postmortem specimens. oup.com | Established and widely available. | May lack the sensitivity for detection in blood plasma. nih.gov |
| Liquid Chromatography-Low-Resolution Linear Ion Trap Mass Spectrometry (LC-ITMSn) | Detection in blood plasma. nih.gov | More sensitive than GC-MS for this compound. | Less sensitive than high-resolution MS for metabolite detection. nih.gov |
| Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) | Detection and quantification of this compound and its metabolites in blood. nih.gov | High sensitivity and specificity. | Higher cost and complexity. |
| Ultra-High Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) | Used for the analysis of similar tryptamines and their metabolites. nih.govnih.gov | High resolution and mass accuracy. | Requires specialized equipment and expertise. |
| Electrochemical Sensors | Emerging technology for tryptamine detection. mdpi.com | Potential for rapid, portable, and cost-effective analysis. mdpi.com | Still in development; may face challenges with selectivity in complex matrices. mdpi.com |
Exploration of Structural Modifications for Optimized Pharmacological Profiles
The structure-activity relationships (SAR) of 4-substituted tryptamines have been a subject of systematic investigation, providing a roadmap for optimizing their pharmacological profiles. nih.govresearchgate.net The primary target for the psychoactive effects of these compounds is the 5-HT2A receptor. nih.govacs.org Studies have shown that modifications to the N,N-dialkyl substituents on the tryptamine side chain significantly influence potency and efficacy at this receptor.
For instance, in studies of 4-hydroxytryptamines with asymmetrical alkyl substituents, this compound was found to be more potent in vivo than analogues with larger alkyl groups like 4-HO-MPT and 4-HO-MIPT. nih.govacs.org This suggests that the steric properties of the amine substituents are a key determinant of activity. nih.gov Specifically, a negative correlation has been observed between the in vivo potency (measured by the head-twitch response in mice) and the size of the N-alkyl groups. nih.gov
Another area of structural modification is the 4-hydroxy group. O-acetylation to produce 4-acetoxy-N-methyl-N-ethyltryptamine (4-AcO-MET) results in a compound that is likely a prodrug for this compound. nih.govresearchgate.netnih.gov While O-acetylation reduces the in vitro potency at the 5-HT2A receptor by 10- to 20-fold, it has little effect on in vivo potency, suggesting deacetylation occurs in the body. nih.govresearchgate.netacs.org This prodrug strategy could be explored to modify the pharmacokinetics of the parent compound.
Future research will likely focus on synthesizing and evaluating a wider range of analogues with modifications at the indole (B1671886) ring and the ethylamine (B1201723) side chain. The goal of these explorations would be to identify compounds with enhanced receptor selectivity, improved metabolic stability, and potentially novel therapeutic applications. By systematically probing the chemical space around the this compound scaffold, it may be possible to develop compounds with more desirable pharmacological properties.
| Compound | Structural Modification Compared to Psilocin (4-HO-DMT) | Effect on In Vivo Potency (Head-Twitch Response ED50 in µmol/kg) |
|---|---|---|
| This compound | Asymmetrical N-methyl, N-ethyl substitution. | 0.65 (Higher potency than psilocin). nih.govacs.org |
| Psilocin (4-HO-DMT) | Symmetrical N,N-dimethyl substitution. | 0.81. nih.govacs.org |
| 4-HO-DET | Symmetrical N,N-diethyl substitution. | 1.56 (Lower potency). nih.govacs.org |
| 4-HO-MPT | Asymmetrical N-methyl, N-propyl substitution. | 1.92 (Lower potency). nih.govacs.org |
| 4-HO-DPT | Symmetrical N,N-dipropyl substitution. | 2.47 (Lower potency). nih.govacs.org |
| 4-HO-MIPT | Asymmetrical N-methyl, N-isopropyl substitution. | 2.97 (Lower potency). nih.govacs.org |
| 4-HO-DIPT | Symmetrical N,N-diisopropyl substitution. | 3.46 (Lower potency). nih.govacs.org |
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for determining the solubility and stability of 4-HO-MET in aqueous and organic solvents?
- Methodology : Calculate LogP (2.37) and polar surface area (PSA: 39.3 Ų) to predict solubility in solvents like water (low solubility) or ethanol/DMSO (higher solubility) . Use UV-Vis spectroscopy (λmax ≈ 255 nm) to monitor stability under varying pH and temperature conditions . For precise quantification, employ HPLC with a C18 column and mobile phases optimized for indole derivatives (e.g., acetonitrile/0.1% TFA) .
Q. How can researchers differentiate this compound from structurally similar tryptamines (e.g., 4-HO-DET, 4-AcO-DMT) during analytical characterization?
- Methodology : Combine GC-MS with electron ionization (EI) to compare fragmentation patterns. For example, this compound’s molecular ion (m/z 218) and key fragments (e.g., m/z 160 for indole ring cleavage) can distinguish it from analogs . Pair this with NMR (¹H and ¹³C) to resolve substituent differences, such as N-methyl vs. N-ethyl groups .
Q. What legal and safety protocols apply to the storage and handling of this compound in laboratory settings?
- Guidance : Classify this compound under Schedule I in regions like North Dakota and Nebraska due to its psychoactive properties . Store at -20°C in airtight containers to prevent degradation . Follow OSHA guidelines for handling controlled substances, including restricted access and waste disposal via certified hazardous waste contractors .
Advanced Research Questions
Q. How do structural modifications (e.g., N-alkylation, hydroxyl position) influence this compound’s receptor binding affinity and functional activity?
- Experimental Design : Conduct SAR studies using radioligand assays (e.g., 5-HT2A receptor binding). Compare this compound with analogs like 4-HO-DiPT (N,N-diisopropyl) to assess how bulkier alkyl groups reduce potency . Use molecular docking simulations to map interactions between the hydroxyl group and conserved serine residues in serotonin receptors .
Q. What enzymatic pathways are involved in the metabolism of this compound, and how do they compare to related tryptamines like psilocin?
- Methodology : Incubate this compound with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Identify primary oxidative pathways (e.g., O-demethylation) and compare kinetic parameters (Km, Vmax) to psilocin . Monitor glucuronidation using UDP-glucuronosyltransferase inhibitors to quantify phase II metabolism .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting EC50 values for 5-HT2A activation)?
- Approach : Standardize assay conditions (cell line, incubation time, buffer pH) across labs. Validate findings using orthogonal methods:
- Functional assays (e.g., calcium flux vs. β-arrestin recruitment) .
- Cross-reference with structural analogs to identify assay-specific biases .
- Use meta-analysis to account for inter-study variability in potency measurements .
Methodological Challenges and Solutions
Q. What strategies improve the synthesis yield of this compound while minimizing byproducts?
- Synthesis Optimization : Use EDC/HOBt coupling for amide bond formation, as described for tryptamine derivatives . Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted precursors. Monitor reaction progress with TLC (Rf ≈ 0.3 in 7:3 EtOAc:MeOH) .
Q. How can isomeric impurities (e.g., 5-hydroxy vs. 4-hydroxy positional isomers) be detected and quantified in this compound samples?
- Analytical Workflow : Employ chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) and mobile phase (heptane:ethanol:DEA 80:20:0.1). Confirm isomer identity using high-resolution MS/MS (e.g., m/z 218.1419 for this compound vs. 218.1419 with distinct fragmentation) .
Data Presentation and Compliance
Q. What are best practices for presenting raw and processed data in publications involving this compound?
- Guidelines : Include large datasets (e.g., NMR spectra, dose-response curves) in supplementary materials. Use tables to summarize key physicochemical properties (e.g., LogP, boiling point) and pharmacological parameters (EC50, Ki) . Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
